Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate
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Overview
Description
Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate involves multiple steps, starting from the preparation of the thieno[3,4-d]imidazole core. The core is typically synthesized through a series of cyclization reactions involving thiophene and imidazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted phosphonates .
Scientific Research Applications
Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Biotin: Shares a similar thieno[3,4-d]imidazole core but differs in functional groups.
Thienopyrimidines: Similar ring structure but with different substituents.
Phosphonate Esters: Similar phosphonate group but different core structures.
Uniqueness
Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate is unique due to its combination of a thieno[3,4-d]imidazole core with an isopropyl and phosphonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H35N3O5PS+ |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxo-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C19H34N3O5PS/c1-14(2)27-28(25)26-12-8-4-3-7-11-20-17(23)10-6-5-9-16-18-15(13-29-16)21-19(24)22-18/h14-16,18H,3-13H2,1-2H3,(H2-,20,21,22,23,24)/p+1/t15-,16-,18-/m0/s1 |
InChI Key |
XUWDCBDEYWFTBI-BQFCYCMXSA-O |
Isomeric SMILES |
CC(C)O[P+](=O)OCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CC(C)O[P+](=O)OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
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